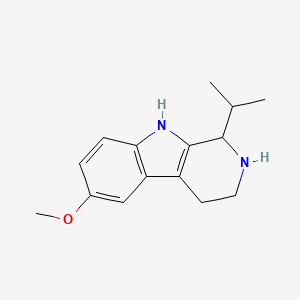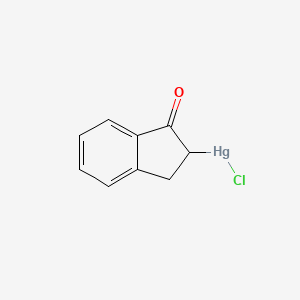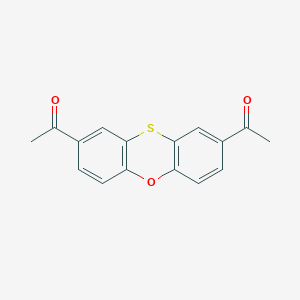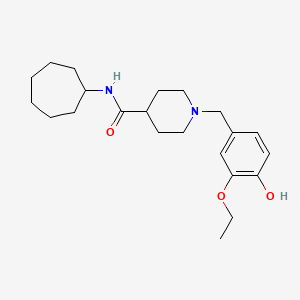
N-cycloheptyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a cycloheptyl group and a benzyl group bearing ethoxy and hydroxy functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.
Substitution with Cycloheptyl Group: The cycloheptyl group is introduced via a nucleophilic substitution reaction.
Introduction of Benzyl Group: The benzyl group is attached to the piperidine ring through a Friedel-Crafts alkylation reaction.
Functionalization of Benzyl Group: The ethoxy and hydroxy groups are introduced through selective functionalization reactions, such as etherification and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
N-cycloheptyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-cycloheptyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies to understand its interaction with biological targets and pathways.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of related molecules.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-cycloheptyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
N-cycloheptyl-1-(3-methoxy-4-hydroxybenzyl)piperidine-4-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
N-cycloheptyl-1-(3-ethoxy-4-methoxybenzyl)piperidine-4-carboxamide: Similar structure with a methoxy group instead of a hydroxy group.
Uniqueness
N-cycloheptyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide is unique due to the presence of both ethoxy and hydroxy groups on the benzyl moiety, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in terms of selectivity and potency in various applications.
特性
CAS番号 |
5830-15-9 |
|---|---|
分子式 |
C22H34N2O3 |
分子量 |
374.5 g/mol |
IUPAC名 |
N-cycloheptyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H34N2O3/c1-2-27-21-15-17(9-10-20(21)25)16-24-13-11-18(12-14-24)22(26)23-19-7-5-3-4-6-8-19/h9-10,15,18-19,25H,2-8,11-14,16H2,1H3,(H,23,26) |
InChIキー |
PQHPUTSWZOTZMT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)NC3CCCCCC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
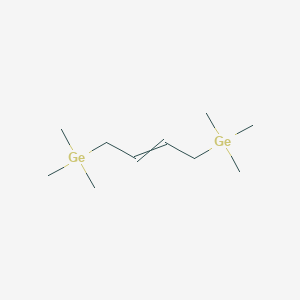
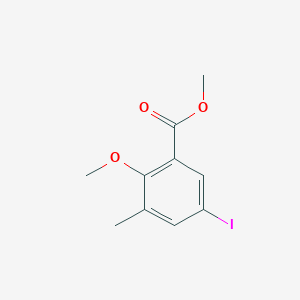
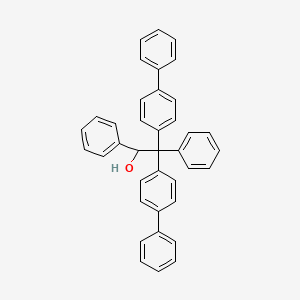
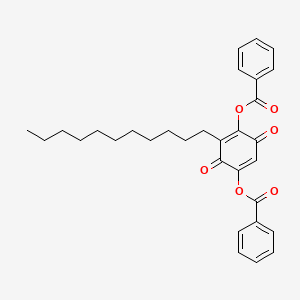
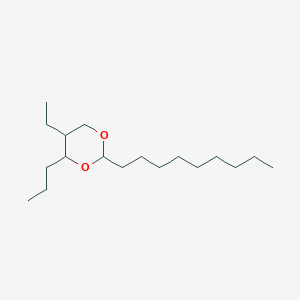


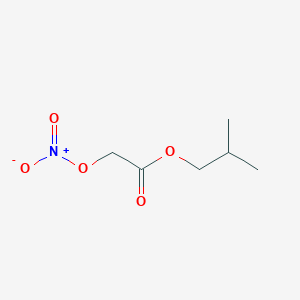
![(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14739307.png)
